2-amino-N-(3-chloro-2-methoxyphenyl)benzamide
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Overview
Description
2-Amino-N-(3-chloro-2-methoxyphenyl)benzamide, commonly referred to as AMC, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 150-153°C and a molecular weight of 241.6 g/mol. AMC is a derivative of benzamide, and is synthesized by a reaction between 3-chloro-2-methoxyphenylacetic acid and ammonium acetate.
Scientific Research Applications
Antioxidant Activity
Amino-substituted benzamide derivatives, including compounds structurally related to 2-amino-N-(3-chloro-2-methoxyphenyl)benzamide, have shown potential as powerful antioxidants. These compounds act by scavenging free radicals, with their antioxidant activity inferred through electrochemical oxidation studies. The primary amino group in these compounds is identified as the main electroactive center, undergoing a complex, pH-dependent oxidation process. This reaction suggests their utility in neutralizing oxidative stress, which is implicated in numerous diseases and aging processes (Jovanović et al., 2020).
Molecular Structure and Characterization
Studies on benzamide derivatives closely related to this compound have explored their crystalline forms, showcasing the significance of molecular structure in their pharmacological and chemical properties. For example, the characterization of polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) provides insights into how structural variations can affect physical and chemical stability, which is crucial for drug formulation and design (Yanagi et al., 2000).
Pharmacological Implications
The synthesis of Gefitinib, a notable anticancer drug, involves intermediates structurally akin to this compound. This highlights the compound's relevance in the synthesis of complex pharmaceuticals, underscoring its importance in medicinal chemistry and drug development processes (Bo Jin et al., 2005).
Biological Activity
Research into benzamide derivatives with similarities to this compound has revealed antibacterial and antifungal activities. These compounds' interactions with microbial cells suggest potential applications in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Vasu et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the nlrp3 inflammasome, which plays a crucial role in the heart during acute myocardial infarction .
Mode of Action
It can be inferred that the compound interacts with its target to mediate changes in cellular processes .
Biochemical Pathways
The inhibition of the nlrp3 inflammasome suggests that it may affect inflammatory pathways .
Pharmacokinetics
Similar compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
Result of Action
Similar compounds have shown substantial antiviral activity .
Action Environment
The synthesis of similar compounds has been reported to be performed under ultrasonic irradiation in the presence of lewis acidic ionic liquid immobilized on diatomite earth .
properties
IUPAC Name |
2-amino-N-(3-chloro-2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-10(15)6-4-8-12(13)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROSSPUARKQIDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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